2-[(4-Fluorophenoxy)methyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluorophenoxy)methyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile is an oxazole.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of aminothiazole derivatives through reactions with thiocarbamoylimidates, leading to the formation of 4-arylamino-5-methoxycarbonylthiazoles (Dridi et al., 1998).
- It has been used in the preparation of fluorinated heterocyclic compounds, specifically in the formation of fluorinated 1-methyl- or 1-propyl-1,2,4-triazole through photochemical approaches (Buscemi et al., 2005).
Pharmaceutical and Medical Applications
- Imidazole-4-carbonitrile derivatives have been synthesized, but they did not show activity against lymphatic leukemia in mice, suggesting limited therapeutic potential in this context (Shealy & O'dell, 1975).
- The compound is involved in creating probes for imaging amyloid-β, with derivatives like 2-(4-aminostyryl)benzoxazole showing potential as imaging probes (Shimadzu et al., 2004).
Analytical and Synthetic Chemistry Applications
- Utilized in the synthesis of carboxylic acid functionalized poly(ethylene glycol), demonstrating its versatility in creating functionalized compounds for various applications (Sedlák et al., 2008).
- The compound plays a role in the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, which are evaluated for their fluorescent properties, indicating its use in developing new materials with unique optical properties (Rangnekar & Rajadhyaksha, 1986).
properties
Product Name |
2-[(4-Fluorophenoxy)methyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile |
---|---|
Molecular Formula |
C17H16FN5O2 |
Molecular Weight |
341.34 g/mol |
IUPAC Name |
2-[(4-fluorophenoxy)methyl]-5-(3-imidazol-1-ylpropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H16FN5O2/c18-13-2-4-14(5-3-13)24-11-16-22-15(10-19)17(25-16)21-6-1-8-23-9-7-20-12-23/h2-5,7,9,12,21H,1,6,8,11H2 |
InChI Key |
LZHVIPISAHVSNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=C(O2)NCCCN3C=CN=C3)C#N)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.